3-Methylpyrazine-2-carboxylic Acid
Overview
Description
3-Methylpyrazine-2-carboxylic Acid is a chemical compound with the molecular weight of 138.13 . It is also known by its CAS Number: 41110-28-5 .
Synthesis Analysis
The synthesis of 3-Methylpyrazine-2-carboxylic Acid involves various methods. For instance, one method involves the reaction of 3-methylpyrazine-2-carboxylic acid with concentrated sulfuric acid in methanol at 80°C for 5 hours . Another method involves the reaction of 3-methylpyrazine-2-carboxylic acid with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure .Physical And Chemical Properties Analysis
3-Methylpyrazine-2-carboxylic Acid is a solid at room temperature . It has a melting point of 177°C (dec.) and a predicted boiling point of 299.3±35.0 °C .Scientific Research Applications
Microbial Production of Chemicals
Field
This application falls under the field of Biotechnology .
Summary of Application
3-Methylpyrazine-2-carboxylic Acid has been used in the microbial production of chemicals driven by CRISPR-Cas systems . Microorganisms provide an attractive route for biosynthesis of various chemicals from renewable resources .
Methods of Application
The CRISPR-Cas system serves as a powerful mechanism for generating cell factories with desirable properties by manipulating nucleic acids quickly and efficiently . This system provides a toolbox with excellent opportunities for identifying better biocatalysts, multiplexed fine-tuning of metabolic flux, efficient utilization of low-cost substrates, and improvement of metabolic robustness .
Results or Outcomes
The overall goal of this research is to highlight recent advances in the development of microbial cell factories for chemical production using various CRISPR-Cas systems . The perspectives for further development or applications of CRISPR-Cas systems for strain improvement are also discussed .
Drug Development
Field
This application falls under the field of Pharmaceutical Sciences .
Summary of Application
The pyrazine moiety, which includes 3-Methylpyrazine-2-carboxylic Acid, is an important part of many clinically used drugs . These drugs include anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents .
Methods of Application
The methods of application in this field typically involve the synthesis of the compound and its incorporation into drug molecules . The specific methods can vary widely depending on the type of drug being developed .
Results or Outcomes
The use of 3-Methylpyrazine-2-carboxylic Acid in drug development offers many possibilities . However, the specific results or outcomes can vary widely depending on the specific drug and its intended use .
Preparation of Europium (III) Complexes
Field
This application falls under the field of Inorganic Chemistry .
Summary of Application
3-Methylpyrazine-2-carboxylic Acid may be used in the preparation of novel europium (III) complexes . These complexes have potential applications in various fields, including luminescent materials, catalysts, and magnetic materials .
Methods of Application
The preparation of these complexes typically involves the reaction of 3-Methylpyrazine-2-carboxylic Acid with europium (III) ions under specific conditions . The resulting complexes can then be isolated and characterized using various analytical techniques .
Results or Outcomes
The preparation of these complexes provides a new route for the synthesis of europium (III) complexes with potential applications in various fields .
Synthesis of Metal Organic Frameworks (MOFs)
Field
This application falls under the field of Material Science .
Summary of Application
3-Methylpyrazine-2-carboxylic Acid may be used in the synthesis of Ln-metal organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methods of Application
The synthesis of MOFs involves the reaction of 3-Methylpyrazine-2-carboxylic Acid with Ln-metal ions under specific conditions . The resulting MOFs can then be isolated and characterized using various analytical techniques .
Results or Outcomes
The synthesis of these MOFs provides a new route for the preparation of materials with potential applications in various fields, including gas storage, catalysis, and drug delivery .
Safety And Hazards
3-Methylpyrazine-2-carboxylic Acid is classified under the GHS07 hazard class. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively .
Relevant Papers The relevant papers retrieved provide valuable information about 3-Methylpyrazine-2-carboxylic Acid. For instance, one paper discusses the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , while another paper provides information about the safety data sheet of 3-Methylpyrazine-2-carboxylic Acid .
properties
IUPAC Name |
3-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDJQZNLAXYJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522537 | |
Record name | 3-Methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrazine-2-carboxylic Acid | |
CAS RN |
41110-28-5 | |
Record name | 3-Methylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.